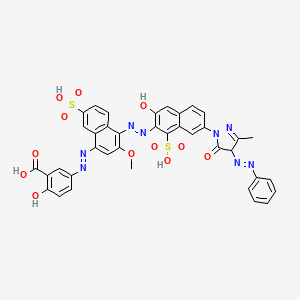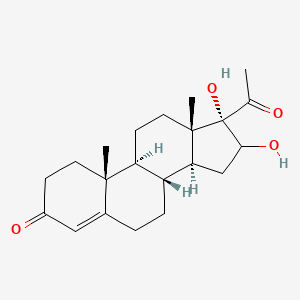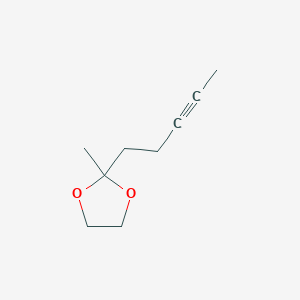
2-Methyl-2-pent-3-ynyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-pent-3-ynyl-1,3-dioxolane is an organic compound with the molecular formula C9H14O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a dioxolane ring fused with a pentynyl group, making it a unique structure in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-pent-3-ynyl-1,3-dioxolane typically involves the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide can enhance the yield and selectivity of the desired product .
化学反应分析
Types of Reactions
2-Methyl-2-pent-3-ynyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
科学研究应用
2-Methyl-2-pent-3-ynyl-1,3-dioxolane has several applications in scientific research:
作用机制
The mechanism of action of 2-Methyl-2-pent-3-ynyl-1,3-dioxolane involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other protecting groups . The molecular targets and pathways involved include interactions with Brønsted and Lewis acid sites, facilitating various chemical transformations .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler dioxolane structure without the pentynyl group.
2-Methyl-2-pentyl-1,3-dioxolane: A similar compound with a pentyl group instead of a pentynyl group.
2-Ethyl-2-methyl-1,3-dioxolane: Another dioxolane derivative with different alkyl substituents.
Uniqueness
2-Methyl-2-pent-3-ynyl-1,3-dioxolane is unique due to the presence of the pentynyl group, which imparts distinct chemical properties and reactivity compared to other dioxolanes. This makes it a valuable compound in various synthetic applications and research fields .
属性
CAS 编号 |
22592-16-1 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
2-methyl-2-pent-3-ynyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-6-9(2)10-7-8-11-9/h5-8H2,1-2H3 |
InChI 键 |
VLIFFBAMCXCKEX-UHFFFAOYSA-N |
规范 SMILES |
CC#CCCC1(OCCO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


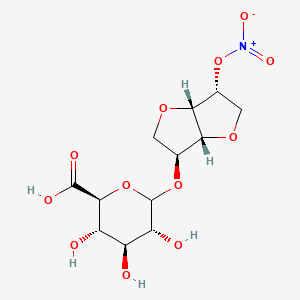

![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
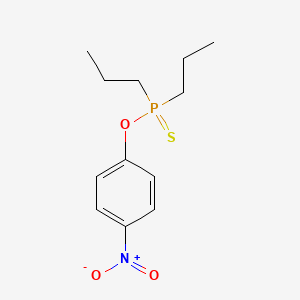

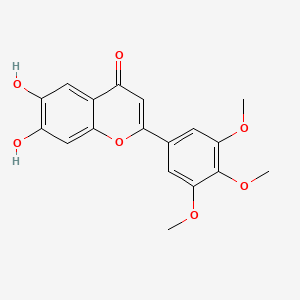

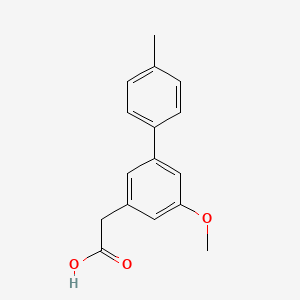
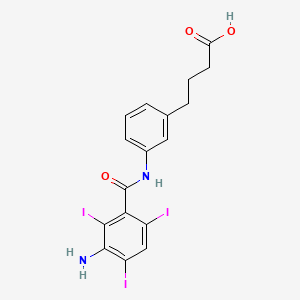
![(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806849.png)
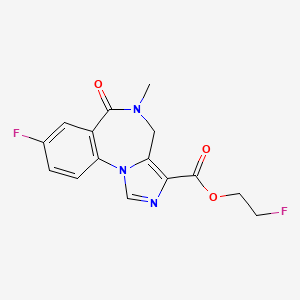
![(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride](/img/structure/B13806861.png)
